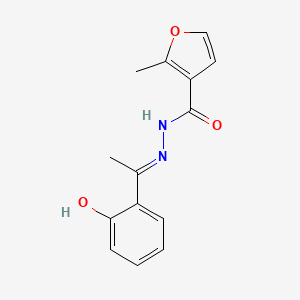![molecular formula C15H16ClFN4S B11983729 4-{[(E)-(2-chloro-6-fluorophenyl)methylidene]amino}-5-cyclohexyl-4H-1,2,4-triazole-3-thiol](/img/structure/B11983729.png)
4-{[(E)-(2-chloro-6-fluorophenyl)methylidene]amino}-5-cyclohexyl-4H-1,2,4-triazole-3-thiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-{[(E)-(2-chloro-6-fluorophenyl)methylidene]amino}-5-cyclohexyl-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that belongs to the class of 1,2,4-triazoles. This compound is characterized by its unique structure, which includes a triazole ring, a cyclohexyl group, and a substituted phenyl group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(E)-(2-chloro-6-fluorophenyl)methylidene]amino}-5-cyclohexyl-4H-1,2,4-triazole-3-thiol typically involves the following steps:
Formation of the Triazole Ring: The triazole ring is formed by the reaction of hydrazine derivatives with carbon disulfide, followed by cyclization with an appropriate aldehyde or ketone.
Substitution Reactions:
Final Assembly: The final compound is assembled by condensing the intermediate products under controlled conditions, often involving the use of solvents like ethanol or methanol and catalysts such as p-toluenesulfonic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Quality control measures, including chromatography and spectroscopy, are employed to ensure the purity and consistency of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
4-{[(E)-(2-chloro-6-fluorophenyl)methylidene]amino}-5-cyclohexyl-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents like sodium borohydride can convert the compound into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the phenyl ring or the triazole ring, altering the compound’s properties.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Ethanol, methanol, dichloromethane.
p-Toluenesulfonic acid, palladium on carbon.Major Products
The major products formed from these reactions include sulfoxides, sulfones, amine derivatives, and various substituted triazole compounds.
Applications De Recherche Scientifique
4-{[(E)-(2-chloro-6-fluorophenyl)methylidene]amino}-5-cyclohexyl-4H-1,2,4-triazole-3-thiol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.
Biology: The compound exhibits potential antimicrobial and antifungal properties, making it a candidate for the development of new antibiotics.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Industry: It is used in the development of new materials with specific properties, such as corrosion inhibitors and catalysts.
Mécanisme D'action
The mechanism of action of 4-{[(E)-(2-chloro-6-fluorophenyl)methylidene]amino}-5-cyclohexyl-4H-1,2,4-triazole-3-thiol involves its interaction with various molecular targets and pathways:
Enzyme Inhibition: The compound can inhibit enzymes such as cytochrome P450, which are involved in drug metabolism and detoxification.
DNA Interaction: It can intercalate into DNA, disrupting the replication and transcription processes, leading to cell death in cancer cells.
Signal Transduction: The compound can interfere with signal transduction pathways, such as the MAPK/ERK pathway, which is involved in cell growth and survival.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-amino-3-hydrazino-5-mercapto-1,2,4-triazole
- 5-(2-chlorophenyl)-4-[(1-naphthylmethylene)amino]-4H-1,2,4-triazole-3-thiol
- 5-(2-fluorophenyl)-4-[(1-naphthylmethylene)amino]-4H-1,2,4-triazole-3-thiol
Uniqueness
4-{[(E)-(2-chloro-6-fluorophenyl)methylidene]amino}-5-cyclohexyl-4H-1,2,4-triazole-3-thiol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chloro and fluoro substituents on the phenyl ring enhances its reactivity and potential as a pharmacophore.
Propriétés
Formule moléculaire |
C15H16ClFN4S |
|---|---|
Poids moléculaire |
338.8 g/mol |
Nom IUPAC |
4-[(E)-(2-chloro-6-fluorophenyl)methylideneamino]-3-cyclohexyl-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C15H16ClFN4S/c16-12-7-4-8-13(17)11(12)9-18-21-14(19-20-15(21)22)10-5-2-1-3-6-10/h4,7-10H,1-3,5-6H2,(H,20,22)/b18-9+ |
Clé InChI |
XIYKJVQQUWZWBR-GIJQJNRQSA-N |
SMILES isomérique |
C1CCC(CC1)C2=NNC(=S)N2/N=C/C3=C(C=CC=C3Cl)F |
SMILES canonique |
C1CCC(CC1)C2=NNC(=S)N2N=CC3=C(C=CC=C3Cl)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N'-[(E)-(2,4-dichlorophenyl)methylidene]-2-(2-thienyl)acetohydrazide](/img/structure/B11983650.png)

![2-[(3Z)-3-(3-cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B11983654.png)

![2-((E)-{[3-(3,4-dimethoxyphenyl)-5-mercapto-4H-1,2,4-triazol-4-yl]imino}methyl)-6-ethoxyphenol](/img/structure/B11983677.png)

![N-{1-[2-(benzylsulfanyl)-1H-benzimidazol-1-yl]-2,2,2-trichloroethyl}naphthalene-1-carboxamide](/img/structure/B11983694.png)




![3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-6-ethyl-7-isopropoxy-4H-chromen-4-one](/img/structure/B11983741.png)
![5-(3,4-dimethoxyphenyl)-4-{[(E)-(9-ethyl-9H-carbazol-3-yl)methylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B11983749.png)

